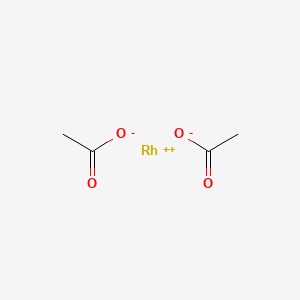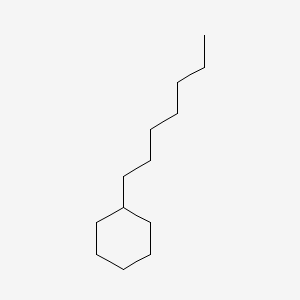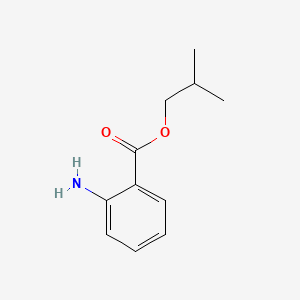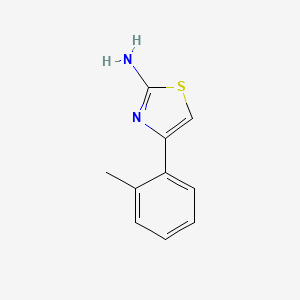
Propane, 2-methyl-2-propoxy-
Übersicht
Beschreibung
Propane, 2-methyl-2-propoxy- is an organic compound with the molecular formula C₇H₁₆O. It is a type of ether, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is also known by its systematic name, 2-methyl-2-propoxypropane. Ethers like this one are commonly used as solvents and intermediates in organic synthesis due to their relatively low reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing ethers like propane, 2-methyl-2-propoxy-, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide. For propane, 2-methyl-2-propoxy-, the reaction would involve 2-methylpropan-2-ol and 1-bromopropane under basic conditions to form the desired ether.
Industrial Production Methods
In industrial settings, the production of ethers often involves catalytic processes. For propane, 2-methyl-2-propoxy-, a common method might involve the use of acid catalysts to facilitate the reaction between alcohols and alkenes. This method is efficient and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Propane, 2-methyl-2-propoxy- can undergo several types of chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides, which are often unstable and can decompose explosively.
Substitution: Ethers can undergo nucleophilic substitution reactions, particularly under acidic conditions where the ether oxygen is protonated, making it a better leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
Substitution: Acidic conditions, such as using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), can facilitate substitution reactions.
Major Products
Oxidation: The major products of oxidation are often peroxides or hydroperoxides.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used. For example, using a halide ion can produce an alkyl halide.
Wissenschaftliche Forschungsanwendungen
Propane, 2-methyl-2-propoxy- has several applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: Ethers are sometimes used in biological studies to investigate membrane permeability and other properties.
Medicine: While not a common pharmaceutical agent, ethers can be used in the synthesis of more complex molecules with medicinal properties.
Industry: Ethers are widely used as solvents in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which propane, 2-methyl-2-propoxy- exerts its effects depends on the specific reaction or application. In general, ethers can act as solvents, stabilizing reactive intermediates and facilitating chemical reactions. The oxygen atom in the ether can participate in hydrogen bonding, affecting the solubility and reactivity of other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl ether: Another common ether with similar solvent properties but a different molecular structure.
Tetrahydrofuran: A cyclic ether with different physical properties and reactivity.
Ethylene glycol dimethyl ether: A more polar ether used in different applications.
Uniqueness
Propane, 2-methyl-2-propoxy- is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched structure can affect its boiling point, solubility, and reactivity compared to linear ethers.
Eigenschaften
IUPAC Name |
2-methyl-2-propoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-5-6-8-7(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITVQUMLGWRKKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334339 | |
| Record name | propyl tert-butyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29072-93-3 | |
| Record name | propyl tert-butyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















